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  • Product: N-Deethyldorzolamide hydrochloride
  • CAS: 164455-27-0

Core Science & Biosynthesis

Foundational

The Pharmacokinetics and Erythrocytic Sequestration of N-deethyldorzolamide: An In Vivo Systems Analysis

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a mathematical exercise, but as a systems biology challenge. When evaluating topically applied ophthalmic therapeutics like dorzo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a mathematical exercise, but as a systems biology challenge. When evaluating topically applied ophthalmic therapeutics like dorzolamide, understanding the drug's efficacy and safety requires looking far beyond standard plasma concentrations. For dorzolamide, the in vivo pharmacokinetic reality is dictated by a profound "erythrocyte sink" driven by its primary active metabolite, N-deethyldorzolamide.

This technical guide deconstructs the in vivo pharmacokinetics of N-deethyldorzolamide, detailing its metabolic generation, its extraordinary red blood cell (RBC) sequestration, and the rigorous analytical methodologies required to quantify it in preclinical and clinical settings.

Mechanistic Origins: Hepatic N-Dealkylation

Following topical ocular administration (typically as a 2% ophthalmic solution), a fraction of dorzolamide bypasses localized ocular tissues and enters the systemic circulation. This systemic exposure occurs primarily via drainage through the nasolacrimal duct and subsequent absorption across the highly vascularized nasopharyngeal mucosa.

Once in the systemic circulation, dorzolamide is subjected to hepatic metabolism. The biotransformation is primarily mediated by the cytochrome P450 system. Specifically, the catalyze the N-dealkylation of the parent compound's ethyl group, generating the active metabolite: N-deethyldorzolamide.

The Erythrocyte Sink: Distribution and CA Isoenzyme Binding

The defining pharmacokinetic characteristic of N-deethyldorzolamide is its non-linear distribution and extraordinary affinity for intra-erythrocytic carbonic anhydrase (CA). While the parent drug preferentially binds to Carbonic Anhydrase II (CA-II), the N-deethyl metabolite exhibits a remarkably high binding affinity for Carbonic Anhydrase I (CA-I), which is present in massive quantities within erythrocytes.

Because of this high-affinity binding, red blood cells act as a high-capacity biological sink. The metabolite accumulates in human erythrocytes until a steady state is reached. Causality dictates that this massive intracellular sequestration is the precise reason plasma concentrations of both dorzolamide and N-deethyldorzolamide remain exceptionally low—often falling below the standard assay detection limit of .

Pathway Dorzolamide Dorzolamide (Topical Dose) Systemic Systemic Circulation (<5 ng/mL Plasma) Dorzolamide->Systemic Nasolacrimal Drainage Liver Hepatic CYPs (CYP2B1/2, 2E1, 3A2) Systemic->Liver Transport Metabolite N-deethyldorzolamide (Active Metabolite) Liver->Metabolite N-dealkylation RBC Erythrocyte Sink (CA-I & CA-II Binding) Metabolite->RBC High Affinity Sequestration Kidney Renal Excretion (t1/2 > 4 Months) RBC->Kidney Slow RBC Turnover & Dissociation

Fig 1. In vivo metabolic and distribution pathway of N-deethyldorzolamide.

Quantitative Pharmacokinetic Parameters

To synthesize the complex distribution and elimination profile of this metabolite, the core in vivo quantitative parameters are summarized below.

ParameterValueMechanistic Rationale
Plasma Concentration < 5 ng/mLRapid and near-complete sequestration into erythrocytes prevents systemic plasma accumulation.
Primary Metabolizing Enzymes CYP2B1/2, CYP2E1, CYP3A2Hepatic N-dealkylation of the ethyl group forms the active N-deethylated metabolite.
Erythrocyte Binding Target CA-I (Primary) & CA-IIHigh-affinity binding traps the metabolite intracellularly, acting as a profound biological sink.
Erythrocyte CA Saturation ~80% (20% activity retained)Ensures physiological CO2 transport and pH buffering remain undisrupted, preventing systemic acidosis.
Terminal Half-Life (t1/2) > 4 MonthsElimination is strictly rate-limited by the natural lifespan and turnover of erythrocytes (~120 days).
Primary Excretion Route Renal (Urine)Upon eventual dissociation or RBC lysis, the unchanged metabolite is cleared via the kidneys.

Excretion Kinetics and the >4-Month Half-Life Phenomenon

The elimination kinetics of N-deethyldorzolamide are entirely rate-limited by its dissociation from erythrocytic CA-I and the natural turnover rate of red blood cells. Because the dissociation constant ( Kd​ ) is extremely low, the drug is effectively trapped. Consequently, the terminal elimination half-life of both the parent drug and N-deethyldorzolamide is extraordinarily prolonged, . Upon gradual dissociation into the plasma, the metabolite is cleared via the renal route and excreted in the urine at concentrations similar to the parent drug.

Analytical Methodology: In Vivo Quantification in Erythrocytes

Because plasma levels are negligible, pharmacokinetic monitoring of N-deethyldorzolamide necessitates whole blood sampling and specific isolation of the erythrocyte fraction. As an application scientist, I design protocols to be self-validating. By introducing a stable isotope-labeled internal standard early in the extraction process, we inherently control for matrix effects, extraction recovery variations, and ionization suppression.

Workflow Blood Whole Blood Sampling Wash RBC Isolation & Saline Wash Blood->Wash Lysis Osmotic Lysis (H2O) Wash->Lysis Extract Protein Ppt. (Acetonitrile) Lysis->Extract LCMS LC-MS/MS Quantification Extract->LCMS

Fig 2. Step-by-step extraction workflow for intra-erythrocytic metabolite quantification.

Step-by-Step Erythrocyte Extraction Protocol:
  • Sample Collection & Fractionation: Draw whole blood into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma from the erythrocyte pellet. Discard the plasma.

  • Erythrocyte Washing: Aspirate the buffy coat. Wash the RBC pellet three times with an equal volume of cold isotonic saline (0.9% NaCl) to remove residual extracellular drug and plasma proteins.

  • Osmotic Lysis: Add a known volume of hypotonic buffer (e.g., LC-MS grade water) to the washed RBCs to induce osmotic lysis. This ruptures the cell membrane, exposing the CA-bound N-deethyldorzolamide.

  • Protein Precipitation & Extraction (Self-Validating Step): Add three volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Dorzolamide-d4). Vortex vigorously for 2 minutes to denature the carbonic anhydrase and release the bound metabolite. The internal standard normalizes any downstream matrix suppression.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Systems Biology & Pharmacodynamic Safety

One might assume that the massive accumulation of a potent CA inhibitor within red blood cells would lead to systemic toxicity, such as the severe acid-base imbalances (metabolic acidosis) typical of older oral CAIs like acetazolamide. However, systems biology reveals a built-in safety margin.

The total CA capacity in human erythrocytes is vast. Even at steady-state accumulation following chronic topical dosing, the RBC content of CA is not fully saturated. Approximately . This remaining functional reserve is physiologically sufficient to maintain normal carbon dioxide transport and systemic pH balance, explaining why topically applied dorzolamide avoids the systemic adverse effects characteristic of its oral predecessors.

References

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 197-205.[Link]

  • Sugrue, M. F., Harris, A., & Adamsons, I. (1997). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Drugs of Today, 33(1), 27-43.[Link]

Exploratory

In Vitro Binding Affinity and Pharmacological Profiling of N-Deethyldorzolamide to Carbonic Anhydrase Isozymes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Mechanistic Background Dorzolamide is a topically active, water-soluble sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Mechanistic Background

Dorzolamide is a topically active, water-soluble sulfonamide derivative designed for the management of open-angle glaucoma and ocular hypertension. Its primary mechanism of action relies on the potent inhibition of human carbonic anhydrase (hCA) isoenzymes—specifically hCA II and hCA IV—located in the ciliary processes of the eye, thereby reducing aqueous humor secretion[1].

Upon systemic absorption (often via the nasolacrimal duct), dorzolamide undergoes hepatic metabolism mediated primarily by cytochrome P450 isoenzymes (CYP2B1/2, CYP2E1, and CYP3A2)[2]. This metabolic pathway yields N-deethyldorzolamide (also referred to as N-desethyldorzolamide), the primary active metabolite[2]. Understanding the in vitro binding affinity ( Ki​ ) of this metabolite is critical for drug development professionals, as its altered structural profile shifts its target selectivity, leading to profound pharmacokinetic consequences—most notably, an extreme accumulation in human erythrocytes (red blood cells) with an elimination half-life exceeding 120 days[3].

G Dorz Dorzolamide (Parent Drug) CYP Hepatic CYP450 (CYP2B1/2, 2E1, 3A2) Dorz->CYP N-deethylation CA2 hCA II (High Affinity: Ki = 1.9 nM) Dorz->CA2 Primary Target CA4 hCA IV (Moderate Affinity: Ki = 31 nM) Dorz->CA4 CA1 hCA I (Low Affinity: Ki = 6000 nM) Dorz->CA1 NDeethyl N-deethyldorzolamide (Active Metabolite) CYP->NDeethyl MetabCA2 hCA II (Reduced Affinity vs Parent) NDeethyl->MetabCA2 MetabCA1 hCA I (Increased Affinity vs Parent) NDeethyl->MetabCA1 Accumulates in RBCs

Fig 1: Metabolic pathway of dorzolamide and resulting target engagement shifts.

In Vitro Binding Affinity ( Ki​ ) Profiling

The binding affinity of sulfonamide inhibitors to carbonic anhydrase is dictated by the coordination of the deprotonated sulfonamide nitrogen to the active-site zinc ion ( Zn2+ ), supplemented by hydrophobic interactions between the inhibitor's tail and the enzyme's binding pocket.

Dorzolamide possesses an ethyl group on its alkyl side chain, which fits optimally into the hydrophobic pocket of hCA II, yielding highly potent inhibition ( Ki​=1.9 nM)[1]. It is highly selective, showing very weak affinity for hCA I ( Ki​=6000 nM)[1].

When dorzolamide is N-deethylated, the loss of the ethyl group alters these steric and hydrophobic interactions. Causally, this structural reduction decreases its optimal fit within the hCA II active site, rendering N-deethyldorzolamide a less potent inhibitor of hCA II compared to the parent drug[4]. Conversely, the reduced steric bulk allows the metabolite to better accommodate the active site architecture of hCA I. Consequently, N-deethyldorzolamide becomes a clinically relevant inhibitor of hCA I, hCA II, and hCA IV[5].

Quantitative Data Summary
CompoundhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IV ( Ki​ , nM)Primary Systemic Localization
Dorzolamide 6000[1]1.9[1]31[1]Aqueous humor, Erythrocytes
N-deethyldorzolamide Moderate (Increased vs. Parent)[5]Low (Decreased vs. Parent)[4]ModerateErythrocytes (RBCs)[5]

Note: While exact nanomolar Ki​ values for the metabolite fluctuate based on the specific in vitro assay conditions used across different literature, the established pharmacological consensus dictates a definitive shift toward hCA I affinity and a reduction in hCA II affinity relative to the parent molecule.

Pharmacokinetic Implications: Erythrocyte Accumulation

The shift in binding affinity has profound systemic consequences. Human erythrocytes contain massive quantities of hCA I and hCA II. Because N-deethyldorzolamide gains affinity for hCA I while retaining activity against hCA II, it acts as a sink, heavily accumulating within red blood cells[5].

Despite this extensive accumulation and a terminal elimination half-life of over 4 months (>120 days)[3], the total erythrocyte CA content is never fully saturated. In vivo and in vitro studies confirm that approximately 20% of total CA activity in the red blood cell is retained during steady-state dosing[5]. This causality explains why topically applied dorzolamide, despite systemic absorption and long-term metabolite accumulation, does not trigger the severe acid-base imbalances or electrolyte disturbances typically associated with oral CA inhibitors[2].

Experimental Protocol: In Vitro CA Inhibition Assay

To accurately determine the Ki​ of N-deethyldorzolamide and ensure scientific integrity, a self-validating stopped-flow spectrophotometric assay must be utilized. This system isolates the true binding kinetics by measuring the hydration of CO2​ .

Step-by-Step Methodology

1. Reagent and Enzyme Preparation

  • Obtain purified recombinant hCA I, hCA II, and hCA IV enzymes (expressed in E. coli).

  • Prepare stock solutions of N-deethyldorzolamide and Dorzolamide in 10% DMSO, subsequently diluted in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na2​SO4​ to maintain ionic strength).

2. Pre-Incubation (Critical Causality Step)

  • Action: Incubate the enzyme (e.g., 10 nM final concentration) with varying concentrations of the inhibitor for 15 minutes at 20°C prior to substrate addition.

  • Causality: Sulfonamide binding to the Zn2+ ion is a relatively slow process. Omitting pre-incubation will result in artificially high IC50​ values because the enzyme will process the substrate before the inhibitor reaches thermodynamic binding equilibrium.

3. Assay Execution (Stopped-Flow Kinetics)

  • Utilize a stopped-flow instrument equipped with a photodiode array detector.

  • Mix the enzyme-inhibitor solution 1:1 with CO2​ -saturated water (substrate) containing a pH indicator (e.g., 0.2 mM Phenol Red).

  • Monitor the decrease in absorbance at 557 nm (the peak absorbance of the basic form of Phenol Red) as the hydration of CO2​ produces protons, lowering the pH.

4. Self-Validation & Internal Controls

  • System Validation: Run Acetazolamide in parallel as a reference standard. The assay is only considered valid if the calculated Ki​ for Acetazolamide aligns with established literature values (~12 nM for hCA II).

  • Uncatalyzed Control: Always measure the uncatalyzed CO2​ hydration rate (buffer + substrate without enzyme) and subtract this baseline from the initial velocity calculations.

5. Data Analysis

  • Calculate the initial velocity ( v0​ ) of the enzymatic reaction.

  • Determine the IC50​ by plotting fractional activity vs. inhibitor concentration.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation, adjusting for the substrate concentration and the Michaelis constant ( Km​ ) of the specific hCA isozyme for CO2​ .

Workflow Prep 1. Enzyme & Inhibitor Preparation Incubate 2. Pre-Incubation (15 min, 20°C) Prep->Incubate Substrate 3. Substrate Addition (CO2-saturated water) Incubate->Substrate Read 4. Stopped-Flow Spectrophotometry Substrate->Read Analyze 5. Data Analysis (Calculate IC50 & Ki) Read->Analyze Validate Self-Validation: Include Acetazolamide as Reference Standard Validate->Read

Fig 2: Self-validating stopped-flow spectrophotometry workflow for CAI Ki determination.

References

  • Clinical pharmacokinetics of dorzolamide. PubMed / Drug Metab Dispos.[Link]

  • Reflections on Medicinal Chemistry at Merck, West Point. ResearchGate.[Link]

  • Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension. ResearchGate.[Link]

  • PK and PD modeling of antiglaucoma drugs. University of Eastern Finland.[Link]

Sources

Exploratory

N-Deethyldorzolamide Hydrochloride: Physicochemical Profiling, Pharmacokinetics, and Analytical Methodologies

Executive Summary Dorzolamide is a widely prescribed topical carbonic anhydrase inhibitor (CAI) utilized in the management of open-angle glaucoma and ocular hypertension. While its pharmacological action is localized to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dorzolamide is a widely prescribed topical carbonic anhydrase inhibitor (CAI) utilized in the management of open-angle glaucoma and ocular hypertension. While its pharmacological action is localized to the ciliary body, systemic absorption inevitably occurs via the nasolacrimal duct. Once in the systemic circulation, dorzolamide undergoes hepatic metabolism to form its primary active metabolite: N-deethyldorzolamide .

As a Senior Application Scientist, I have structured this technical whitepaper to address the critical physicochemical, pharmacokinetic, and analytical dimensions of N-deethyldorzolamide hydrochloride. This guide provides drug development professionals with the foundational data and field-proven LC-MS/MS methodologies required to accurately quantify this metabolite in complex biological matrices.

Structural Elucidation and Physicochemical Properties

N-deethyldorzolamide is formed via the cytochrome P450-mediated N-dealkylation of the parent drug. The removal of the ethyl group alters its isoenzyme binding affinity and physicochemical profile. In pharmaceutical reference standards and analytical contexts, the compound is synthesized and handled as a hydrochloride salt to maximize aqueous solubility and ensure long-term stability.

According to structural databases such as and reference standards from , the exact mass and molecular formula are defined as follows:

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Analytical Significance
Free Base Formula C8H12N2O4S3Reflects the loss of an ethyl group (-C2H4) from the parent dorzolamide molecule.
Salt Formula C8H12N2O4S3 · HClHCl salt formation protonates the secondary amine, improving solubility for stock standard preparation.
Exact Mass (Free Base) 295.9959 DaCritical target mass for High-Resolution Mass Spectrometry (HRMS) identification and precursor ion selection.
Exact Mass (Salt) 331.9726 DaAccounts for the isotopic mass of Chlorine ( 35 Cl); relevant when analyzing the intact salt form.
Molecular Weight (Salt) 332.85 g/mol Essential for accurate molarity calculations during calibration curve and quality control (QC) preparation.
Target Enzymes CA-I (High), CA-II (Moderate)The shift in affinity toward Carbonic Anhydrase I (CA-I) drives its preferential accumulation in red blood cells.

Pharmacokinetics and Metabolic Pathways

Following topical ophthalmic administration, dorzolamide bypasses first-pass metabolism but is eventually absorbed into the systemic circulation. It is metabolized in the liver by cytochrome P450 isoenzymes (primarily CYP2B1/2, CYP2E1, and CYP3A2) into N-deethyldorzolamide ().

Both the parent drug and the N-desethyl metabolite exhibit a profound affinity for intracellular carbonic anhydrase. While dorzolamide primarily targets CA-II, N-deethyldorzolamide binds extensively to CA-I. This results in massive sequestration within erythrocytes. This intra-erythrocytic accumulation creates a "deep compartment" reservoir, leading to an exceptionally prolonged terminal half-life of over 4 months for both compounds (). Elimination occurs almost exclusively via the renal route.

MetabolicPathway Dorz Dorzolamide (Topical Application) CYP Hepatic CYP450 (CYP2B1/2, CYP2E1, CYP3A2) Dorz->CYP Systemic Absorption NDD N-deethyldorzolamide (Active Metabolite) CYP->NDD N-dealkylation Erythro Erythrocyte Accumulation (CA-I & CA-II Binding) NDD->Erythro High Affinity Binding Renal Renal Excretion (Half-life > 4 months) Erythro->Renal Slow Release

Figure 1: Hepatic metabolism of dorzolamide and subsequent erythrocyte sequestration.

Analytical Workflow: LC-MS/MS Quantification

To accurately quantify N-deethyldorzolamide in pharmacokinetic studies, highly sensitive analytical methods are required. Because the metabolite is sequestered inside red blood cells, packed erythrocytes must be used as the biological matrix , rather than plasma.

The following step-by-step protocol outlines a robust, self-validating LC-MS/MS methodology designed to overcome the severe ion suppression typically caused by hemoglobin and erythrocyte lipids.

Step-by-Step Methodology: Erythrocyte Extraction
  • Sample Collection and Isolation:

    • Collect whole blood using K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes to separate plasma. Isolate the packed erythrocyte pellet.

    • Causality: Plasma concentrations of N-deethyldorzolamide are typically below the limit of quantification (<5 ng/mL) because the metabolite is bound intracellularly. Isolating the erythrocyte fraction is mandatory to capture the true pharmacokinetic profile.

  • Cell Lysis:

    • Add a hypotonic buffer (LC-MS grade water) to the erythrocytes at a 1:1 (v/v) ratio. Subject the sample to three rapid freeze-thaw cycles (-80°C to 37°C).

  • Protein Precipitation (PPT):

    • Add 3 volumes of ice-cold acetonitrile spiked with an isotopically labeled internal standard (N-deethyldorzolamide-d3) to the lysate. Vortex vigorously for 5 minutes.

    • Causality: Acetonitrile acts as a chaotropic agent, permanently denaturing hemoglobin and carbonic anhydrase. This structural collapse forces the release of the tightly bound N-deethyldorzolamide into the supernatant. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) Clean-up:

    • Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge pre-conditioned with methanol and 2% formic acid.

    • Causality: The secondary amine of N-deethyldorzolamide is positively charged at low pH. The MCX sorbent allows strong ionic retention of the target analyte, while neutral lipids and acidic heme degradation products are washed away, preventing downstream MS ion suppression.

    • Wash with 2% formic acid, followed by 100% methanol. Elute the analyte using 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

  • UHPLC-ESI-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase UHPLC column.

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion [M+H]+ at m/z 297.0.

Trustworthiness & Self-Validation Checkpoint: Every extraction batch must be self-validating. Monitor the absolute recovery of the internal standard (N-deethyldorzolamide-d3) across all samples. A consistent recovery rate (>80%) and a stable retention time validate the extraction efficiency, confirming the complete dissociation of the drug from carbonic anhydrase and the absence of critical matrix effects.

LCMSWorkflow Sample Erythrocyte Sample Collection Lysis Cell Lysis & PPT Sample->Lysis SPE Solid Phase Extraction (SPE) Lysis->SPE LC UHPLC Separation SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow for erythrocyte quantification.

Clinical and Toxicological Implications

The pharmacokinetic profile of N-deethyldorzolamide has direct clinical implications, particularly in renally compromised patients. Because the metabolite is cleared almost entirely by the kidneys, patients with a creatinine clearance of <30 mL/min are at high risk of drug accumulation.

Prolonged systemic inhibition of carbonic anhydrase can severely impair renal bicarbonate reabsorption. This biochemical cascade can culminate in non-anion gap metabolic acidosis (NAGMA) and, in rare instances, secondary anemia (). Consequently, therapeutic drug monitoring (TDM) utilizing the LC-MS/MS protocols detailed above is highly recommended during clinical trials or when managing patients with severe diabetic nephropathy or chronic kidney disease.

References

  • Title: Clinical pharmacokinetics of dorzolamide Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Metabolic acidosis and anaemia associated with dorzolamide in a patient with impaired renal function Source: PubMed Central (PMC) URL: [Link]

  • Title: N-deethyldorzolamide hydrochloride - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Protocols & Analytical Methods

Method

Quantitative Analysis of N-deethyldorzolamide in Human Plasma by LC-MS/MS: An Application Note and Protocol

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-deethyldorzolamide, the primary active metabolite of the carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-deethyldorzolamide, the primary active metabolite of the carbonic anhydrase inhibitor dorzolamide, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been developed and validated in accordance with the principles outlined in the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation, ensuring data integrity and reliability.[1][2][3][4]

Introduction

Dorzolamide is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension. Upon topical administration, dorzolamide can be systemically absorbed and is subsequently metabolized to its active N-deethylated metabolite, N-deethyldorzolamide. Accurate quantification of this metabolite in human plasma is crucial for understanding the systemic exposure and overall pharmacokinetic profile of dorzolamide.[1] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity, allowing for the precise measurement of drug and metabolite concentrations in complex biological matrices.

This document provides a comprehensive, step-by-step protocol for the determination of N-deethyldorzolamide in human plasma, from sample preparation to data acquisition and analysis. The rationale behind key experimental choices is discussed to provide a deeper understanding of the method's principles and to ensure its successful implementation.

Materials and Reagents

Analytes and Internal Standard (IS)
  • Analyte: N-deethyldorzolamide reference standard

  • Internal Standard (IS): Dorzolamide-d3 hydrochloride is recommended as a stable isotope-labeled internal standard to ensure the highest accuracy and precision by compensating for variability in sample preparation and instrument response.[2]

Reagents and Solvents
  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Toluene (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation and Analytical Conditions

Liquid Chromatography System

A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of delivering reproducible gradients at analytical flow rates is required.

Mass Spectrometer

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is necessary for this application.

Chromatographic and Mass Spectrometric Parameters

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used in the laboratory.

Table 1: Chromatographic Conditions

ParameterRecommended Condition
Analytical Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometer Conditions

ParameterRecommended Setting
Ionization Mode ESI Positive
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions Compound
N-deethyldorzolamide
Dorzolamide-d3 (IS)

Note: The MRM transition for the parent drug, dorzolamide, is m/z 325 -> 199.[5] The transition for Dorzolamide-d3 is predicted based on the stable isotope label.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-deethyldorzolamide and Dorzolamide-d3 (IS) in methanol.

Working Solutions: Prepare serial dilutions of the N-deethyldorzolamide stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high-quality control (LQC, MQC, HQC) samples.

Spiking into Plasma: Spike the working solutions into drug-free human plasma to achieve the desired final concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the plasma should be kept low (e.g., <5%) to avoid protein precipitation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a well-established liquid-liquid extraction procedure which offers a good balance between recovery and sample cleanliness.[5]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing plasma 1. Aliquot 200 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 25 µL IS Working Solution plasma->add_is add_buffer 3. Add 200 µL Buffer (pH 8.0) add_is->add_buffer vortex1 4. Vortex Briefly add_buffer->vortex1 add_solvent 5. Add 1 mL Extraction Solvent (Ethyl Acetate:Toluene:Isopropanol) vortex1->add_solvent vortex2 6. Vortex (5 min) add_solvent->vortex2 centrifuge 7. Centrifuge (10 min, 4000 rpm) vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness (Nitrogen Stream, 40 °C) transfer->evaporate reconstitute 10. Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step LLE Protocol:

  • Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube, except for the blank plasma.

  • Add 200 µL of a suitable buffer at pH 8.0 (e.g., ammonium acetate).

  • Briefly vortex the samples.

  • Add 1 mL of the extraction solvent mixture (e.g., ethyl acetate:toluene:isopropanol).

  • Vortex the samples for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase composition.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Validation

A full validation of this bioanalytical method should be performed according to the current guidelines from regulatory agencies such as the FDA and EMA.[1][2][3][4] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the reproducibility of the measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

The following diagram illustrates the logical relationship between the core components of a bioanalytical method validation.

Validation_Concept cluster_core Core Validation Parameters cluster_sample Sample Handling & Integrity cluster_application Method Application Accuracy Accuracy RoutineAnalysis Routine Sample Analysis Accuracy->RoutineAnalysis Precision Precision Precision->RoutineAnalysis Selectivity Selectivity Selectivity->RoutineAnalysis Linearity Linearity & Range Linearity->RoutineAnalysis LLOQ LLOQ LLOQ->RoutineAnalysis Recovery Recovery Recovery->RoutineAnalysis MatrixEffect Matrix Effect MatrixEffect->RoutineAnalysis Stability Stability Stability->RoutineAnalysis

Caption: Bioanalytical Method Validation Components.

Discussion

The choice of liquid-liquid extraction was made to provide a clean extract with minimal matrix effects, which is crucial for achieving low limits of quantification. The use of a stable isotope-labeled internal standard is a critical component of this method. Dorzolamide-d3 is structurally and chemically very similar to N-deethyldorzolamide and will co-elute, effectively compensating for any variations during sample processing and ionization, thereby ensuring the highest level of accuracy and precision.

The chromatographic conditions were selected to provide a rapid analysis time while ensuring adequate separation of N-deethyldorzolamide from potential interferences in the plasma matrix. The use of a gradient elution allows for efficient removal of late-eluting components, minimizing carryover between injections.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of N-deethyldorzolamide in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The detailed methodology and the rationale behind the experimental choices should enable researchers to successfully implement and validate this method for their pharmacokinetic and clinical studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chen, T. K., et al. (1996). Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 267-275. [Link]

  • Drugs.com. (2026). Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubChem. N-Deethyldorzolamide. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

Sources

Application

Application Note: High-Recovery Biological Extraction of N-Deethyldorzolamide from Whole Blood

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Whole Blood (Erythrocytes) Analytical Platform: LC-MS/MS (ESI+) The Analyte-Matrix Paradigm: Why Whole Blood? N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Whole Blood (Erythrocytes) Analytical Platform: LC-MS/MS (ESI+)

The Analyte-Matrix Paradigm: Why Whole Blood?

N-deethyldorzolamide is the primary, pharmacologically active metabolite of dorzolamide, a topical carbonic anhydrase (CA) inhibitor used extensively in the management of open-angle glaucoma. Developing a robust sample preparation protocol for this analyte requires a fundamental understanding of its unique pharmacokinetic distribution.

Unlike most small-molecule therapeutics that are quantified in plasma or serum, dorzolamide and N-deethyldorzolamide exhibit extreme erythrocytic sequestration. Upon systemic absorption, the metabolite binds with exceptionally high affinity to Carbonic Anhydrase II (CA-II), an isoenzyme heavily concentrated inside red blood cells (RBCs)[1].

The Causality of Matrix Selection: Standard plasma extractions will yield false-negative results or severely underestimate systemic exposure. Clinical data demonstrates that plasma levels of N-deethyldorzolamide frequently fall below the standard limit of detection (< 5 ng/mL)[1][2]. Conversely, the mean concentration of the metabolite in red blood cells can reach up to 7.7 µM following chronic administration[3]. Therefore, whole blood or capillary dried blood is the mandatory biological matrix for accurate quantification[4][5].

PK_Logic Dorz Topical Dorzolamide (Ophthalmic Dose) Metab Hepatic CYP450 (N-dealkylation) Dorz->Metab Systemic Absorption RBC Erythrocytes (RBCs) CA-II Sequestration Dorz->RBC Parent Accumulation Plasma Plasma Compartment (< 5 ng/mL) Dorz->Plasma Transient / Cleared NDeethyl N-deethyldorzolamide (Active Metabolite) Metab->NDeethyl NDeethyl->RBC High Affinity Binding NDeethyl->Plasma Transient / Cleared

Diagram 1: Pharmacokinetic distribution logic dictating the necessity of whole blood matrix selection.

Protocol Design & Causality

To extract N-deethyldorzolamide effectively, the protocol must act as a self-validating system that sequentially addresses cellular barriers, protein binding, and matrix suppression. We employ a three-tier extraction strategy:

  • Osmotic & Acoustic Lysis: Because the analyte is trapped inside RBCs bound to CA-II, chemical extraction alone is insufficient. We utilize a combination of hypotonic shock (LC-MS grade water) and ultrasonication to physically rupture the erythrocyte membrane and denature the CA-II complex[4].

  • Acidic Protein Precipitation (PPT): The addition of a methanol/acetonitrile blend containing 2% acetic acid (1:1:1, v/v/v) serves a dual purpose: it rapidly precipitates hemoglobin and plasma proteins while maintaining the basic secondary amine of N-deethyldorzolamide in an ionized state (cation) for downstream cleanup[4][5].

  • Mixed-Mode Cation Exchange (MCX) SPE: N-deethyldorzolamide contains a basic amine group. By passing the acidified supernatant through an MCX solid-phase extraction cartridge, the analyte is retained via strong ionic interactions. This allows for aggressive washing with 100% organic solvents to completely remove phospholipids, ensuring zero matrix-induced ion suppression during LC-MS/MS analysis[6].

Extraction_Workflow Step1 1. Whole Blood Aliquot (K2EDTA Collection) Step2 2. Erythrocyte Lysis (H2O + Ultrasonication) Step1->Step2 100 µL Blood Step3 3. Protein Precipitation (MeOH/ACN/2% Acetic Acid + IS) Step2->Step3 Osmotic Shock Step4 4. Centrifugation (17,000 x g, 5 min) Step3->Step4 Denaturation Step5 5. MCX SPE Cleanup (Retains Basic Amine) Step4->Step5 Supernatant Step6 6. Nitrogen Evaporation (40°C) Step5->Step6 5% NH4OH in MeOH Eluate Step7 7. LC-MS/MS Analysis (ESI+ MRM) Step6->Step7 Reconstitute in Mobile Phase

Diagram 2: Step-by-step biological extraction workflow for N-deethyldorzolamide.

Step-by-Step Extraction Procedure

Reagents & Materials
  • Matrix: Human Whole Blood (K2EDTA anticoagulant).

  • Standards: N-deethyldorzolamide reference standard; Dorzolamide-d5 (Internal Standard)[4].

  • Extraction Solvent: Methanol / Acetonitrile / 2% aqueous acetic acid (1:1:1, v/v/v)[5].

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchange resin[6].

Protocol Execution
  • Aliquot & Lysis: Transfer 100 µL of whole blood into a 1.5 mL microcentrifuge tube. Add 100 µL of LC-MS grade water. Ultrasonicate the mixture in a water bath at 30°C for 15 minutes to ensure complete erythrocyte lysis[4][5].

  • Internal Standard Addition: Spike the lysate with 10 µL of Dorzolamide-d5 working solution (500 ng/mL) to yield a final IS concentration of 50 ng/mL[4].

  • Protein Precipitation: Add 400 µL of the Extraction Solvent. Vortex vigorously for 5 minutes to precipitate hemoglobin and release any remaining protein-bound analyte[5].

  • Centrifugation: Centrifuge the samples at 17,000 × g for 5 minutes at 4°C to pellet the cellular debris and precipitated proteins[5].

  • SPE Conditioning & Loading:

    • Condition the MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in water.

    • Dilute the supernatant from Step 4 with 500 µL of 2% Formic Acid and load it onto the cartridge at a flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash 1: 1.0 mL of 2% Formic Acid in water (removes neutral and acidic hydrophilic interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes hydrophobic interferences, notably phospholipids).

  • Elution: Elute the target analytes using 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the secondary amine of N-deethyldorzolamide, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[6]. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v) and transfer to an autosampler vial[4].

Analytical Parameters & Data Presentation

Quantification is performed using Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode.

Table 1: MRM Transitions and MS Parameters

Note: Analyte forms a stable [M+H]+ precursor ion. Collision energies should be optimized per specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
N-deethyldorzolamide 297.0199.02550
Dorzolamide 325.0199.02550
Dorzolamide-d5 (IS) 330.0135.03050

(Data supported by established anti-doping and pharmacokinetic monitoring parameters[3][4][5])

Table 2: UHPLC Gradient Conditions

Column: C18, 1.7 µm, 2.1 × 50 mm (Maintained at 40°C) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase B
0.0991
1.5955
7.01090
9.01090
9.1991
12.0991

Method Validation & Self-Validating Quality Controls

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the workflow:

  • Matrix Effect (ME) Evaluation: Because whole blood contains high levels of iron and phospholipids, post-column infusion experiments must be conducted. The aggressive Methanol wash during the MCX SPE step is specifically designed to keep phospholipid-induced ion suppression below 15%.

  • Extraction Recovery: Calculate recovery by comparing the peak area of N-deethyldorzolamide spiked before extraction to the peak area of the analyte spiked after extraction (into the eluted blank matrix). Acceptable recovery for this MCX protocol is typically >85%.

  • Calibration Range: The method should demonstrate linearity from 5 ng/mL to 200 ng/mL in whole blood, capturing both trough and peak physiological concentrations following ophthalmic administration[4][5].

References

  • Clinical Pharmacokinetics of Dorzolamide - ResearchGate. 3

  • Simultaneous Determination of Dorzolamide and Timolol by First-order Derivative UV Spectroscopy in Simulated Biological Fluid - ResearchGate. 2

  • Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors - ResearchGate. 1

  • Stressing the limits of capillary blood in anti-doping analysis: perspectives on alkylamine-like stimulants and carbonic anhydrase II inhibitors in result management - PMC. 4

  • Stressing the limits of capillary blood in anti-doping analysis: perspectives on alkylamine-like stimulants and carbonic anhydrase II inhibitors in result management - Frontiers. 5

  • UHPLC–HRMS Method for the Simultaneous Screening of 235 Drugs in Capillary Blood for Doping Control Purpose - ACS Publications. 6

Sources

Method

Application Note: Spectroscopic Characterization of N-Deethyldorzolamide (Impurity D) via High-Resolution NMR and FT-IR

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Regulatory Context Dorzolamide hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Regulatory Context

Dorzolamide hydrochloride is a potent, topically applied carbonic anhydrase (CA) inhibitor utilized extensively for the management of open-angle glaucoma and ocular hypertension[1]. During the synthesis, scale-up, and stability testing of dorzolamide, several related substances can emerge. One of the most critical of these is N-deethyldorzolamide (pharmacopeially recognized as Dorzolamide EP Impurity D, Dorzolamide Related Compound D, or N-desethyl dorzolamide; CAS 154154-90-2)[2][3].

In vivo, dorzolamide is hepatically N-dealkylated by the cytochrome P450 system to form this exact compound, which retains partial inhibitory activity against CA-II and CA-I[1]. From a quality assurance perspective (ICH Q3A/Q3B guidelines), the precise structural elucidation and quantification of this dealkylation impurity are mandatory to ensure assay purity, establish robust degradation profiles, and support regulatory filings[2].

This application note details a self-validating analytical framework for the spectroscopic differentiation of N-deethyldorzolamide from its parent Active Pharmaceutical Ingredient (API) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Causality in Analytical Design

The structural divergence between dorzolamide and N-deethyldorzolamide is highly localized: the secondary ethylamino group at the C4 position of the thienothiopyran ring is converted into a primary amine due to the loss of the ethyl moiety (-CH₂CH₃)[2].

  • NMR Rationale (Causality of Solvent & Technique): ¹H and ¹³C NMR are selected as the primary elucidation tools because the cleavage of the ethyl group results in the absolute disappearance of specific aliphatic resonances. DMSO-d₆ is deliberately chosen as the solvent over CDCl₃ or D₂O. Its lack of exchangeable protons ensures that the critical amine (-NH₂) and sulfonamide (-SO₂NH₂) protons remain visible and do not undergo rapid deuterium exchange[4]. Furthermore, the electronic deshielding effect on the adjacent C4 proton provides secondary confirmation of the structural change.

  • FT-IR Rationale (Causality of Sampling Mode): Infrared spectroscopy is exquisitely sensitive to changes in hydrogen bonding and amine substitution. The transition from a secondary amine (dorzolamide) to a primary amine (N-deethyldorzolamide) fundamentally alters the N-H stretching vibrational modes[5]. Attenuated Total Reflectance (ATR) is utilized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch around 3400 cm⁻¹, which routinely masks the critical N-H stretches required to differentiate a primary from a secondary amine.

Visualizations: Workflows and Pathways

AnalyticalWorkflow A Sample Isolation (Prep-HPLC) B Lyophilization & Desalting A->B C Spectroscopic Characterization B->C D 1H & 13C NMR (Structural Elucidation) C->D E ATR FT-IR (Functional Group ID) C->E F Data Synthesis & Impurity Profiling D->F E->F

Caption: Analytical workflow for the isolation and spectroscopic characterization of Dorzolamide impurities.

MetabolicPathway Dorz Dorzolamide (Secondary Amine) CYP CYP450 Enzymes (Hepatic Metabolism) Dorz->CYP N-dealkylation NDes N-desethyldorzolamide (Primary Amine) CYP->NDes - Acetaldehyde Excretion Renal Excretion (Urine) NDes->Excretion

Caption: In vivo metabolic pathway converting Dorzolamide to N-desethyldorzolamide via CYP450.

Experimental Protocols

Protocol A: High-Resolution ¹H and ¹³C NMR Spectroscopy

Self-Validating System Suitability: Prior to sample acquisition, run a blank DMSO-d₆ sample to verify the residual solvent quintet at 2.50 ppm and the water peak at ~3.33 ppm. This validates the magnetic field homogeneity (shimming) and chemical shift calibration.

  • Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of the isolated N-deethyldorzolamide standard.

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO-d₆ (99.9% atom D, containing 0.03% v/v TMS as an internal reference). Vortex for 60 seconds until a clear, particulate-free solution is achieved.

  • Transfer: Transfer 0.5 mL of the solution into a standard 5 mm precision NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Frequency: 500 MHz

    • Temperature: 298 K

    • Number of Scans (NS): 16 to 32

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of amine protons).

  • Acquisition Parameters (¹³C NMR):

    • Frequency: 125 MHz

    • Number of Scans (NS): 1024 (due to lower natural abundance of ¹³C).

    • Decoupling: Proton-decoupled sequence (waltz16).

Protocol B: ATR FT-IR Spectroscopy

Self-Validating System Suitability: Perform a background scan on the empty, clean diamond ATR crystal. The baseline must be flat, and the single-beam energy profile must match the manufacturer's specifications, proving the crystal is free of cross-contamination.

  • Crystal Preparation: Clean the ATR diamond crystal with a lint-free wipe dampened with LC-MS grade isopropanol. Allow to air dry.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Loading: Place approximately 2–3 mg of the dry N-deethyldorzolamide powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the solid crystal lattice of the sample and the diamond sensor.

  • Data Acquisition: Collect the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

Data Presentation & Spectral Interpretation

The tables below summarize the critical spectroscopic differences used to definitively distinguish the impurity from the parent API.

Table 1: ¹H NMR Spectral Comparison (500 MHz, DMSO-d₆)
Structural FeatureDorzolamide (ppm)N-deethyldorzolamide (ppm)MultiplicityMechanistic Causality / Diagnostic Note
Ethyl -CH₃ 1.08ABSENT Triplet (3H)Direct evidence of N-dealkylation (loss of terminal methyl).
Ethyl -CH₂- 2.65ABSENT Multiplet (2H)Direct evidence of N-dealkylation (loss of alkyl chain).
Amine N-H ~2.80 (1H)~2.50 (2H) BroadTransition from a secondary amine (1H) to a primary amine (2H).
C4-H (Ring) 3.954.10Multiplet (1H)Deshielded due to the altered electronic environment of the primary amine.
C3-H (Thiophene) 7.557.56Singlet (1H)Unaffected by dealkylation; serves as an internal structural anchor.
Sulfonamide -NH₂ 8.018.02Broad Singlet (2H)Unaffected; confirms the preservation of the pharmacophore.
Table 2: ATR FT-IR Spectral Comparison
Vibrational ModeDorzolamide (cm⁻¹)N-deethyldorzolamide (cm⁻¹)Mechanistic Causality / Diagnostic Note
Amine N-H Stretch ~3320 (Single band)~3350 & 3280 (Doublet) Critical ID: Primary amines exhibit distinct symmetric and asymmetric stretching, creating a doublet. Secondary amines only show a single band.
Aliphatic C-H Stretch 2970, 29302965, 2930 (Reduced Int.)Overall reduction in band intensity due to the loss of the ethyl aliphatic carbons.
Sulfonamide SO₂ (Asym) 13451345Core structure remains intact.
Sulfonamide SO₂ (Sym) 11551155Core structure remains intact.
Sulfone SO₂ (Asym) 13051305Core structure remains intact.

Conclusion

The definitive characterization of N-deethyldorzolamide relies on tracking the exact spectroscopic consequences of N-dealkylation. By utilizing ¹H NMR to confirm the absence of the ethyl aliphatic signals (1.08 ppm and 2.65 ppm) and ATR-FTIR to observe the emergence of the primary amine N-H symmetric/asymmetric stretching doublet (3350/3280 cm⁻¹), analytical scientists can confidently identify and quantify this critical EP Impurity D. This orthogonal approach ensures absolute compliance with stringent pharmacopeial and ICH guidelines.

References

  • Veeprho Pharmaceuticals. "Dorzolamide EP Impurity D (Free Base) | CAS 154154-90-2". Veeprho Impurity Standards. Available at:[Link]

  • SynZeal Research. "Dorzolamide EP Impurity D | 164455-27-0". SynZeal Pharmacopeial Standards. Available at:[Link]

  • Supuran, C. T., et al. "Applications of carbonic anhydrase inhibitors and activators in therapy". ResearchGate. Available at:[Link]

  • Maren, T. H., et al. "Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors". ResearchGate. Available at:[Link]

  • Kim, H., et al. "Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations". ResearchGate. Available at:[Link]

Sources

Application

Application Note: High-Yield Isolation and Structural Characterization of N-Deethyldorzolamide (Impurity D) from Ophthalmic Solutions

Executive Summary Dorzolamide is a highly specific, topical carbonic anhydrase (CA) inhibitor widely prescribed for the management of elevated intraocular pressure in conditions such as open-angle glaucoma[1]. In the sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dorzolamide is a highly specific, topical carbonic anhydrase (CA) inhibitor widely prescribed for the management of elevated intraocular pressure in conditions such as open-angle glaucoma[1]. In the systemic circulation, dorzolamide is metabolized by cytochrome P450 isoenzymes into its primary active metabolite, N-deethyldorzolamide[2]. In pharmaceutical development and quality control, N-deethyldorzolamide is formally recognized as Dorzolamide Related Compound D (or EP Impurity D)[3].

Isolating this impurity directly from commercial ophthalmic solutions (e.g., 2% dorzolamide hydrochloride eye drops) presents a unique analytical challenge due to the presence of highly polar viscosity enhancers (hydroxyethyl cellulose), tonicity agents (mannitol), and preservatives (benzalkonium chloride). This application note details a self-validating, scalable protocol utilizing pH-optimized liquid-liquid extraction (LLE) followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate N-deethyldorzolamide with >95% purity for downstream structural elucidation and toxicological screening.

Mechanistic Rationale & Experimental Design

To move beyond a simple procedural list, it is critical to understand the physicochemical causality driving this isolation strategy:

  • Selective Liquid-Liquid Extraction (LLE): Dorzolamide and N-deethyldorzolamide are formulated as water-soluble hydrochloride salts in ophthalmic solutions (typically buffered to pH 5.6). To extract these compounds into an organic solvent, the pH must be raised above the pKa of their amine groups (pKa ~8.5) to form the lipophilic free base. However, the pH must remain below the pKa of the sulfonamide moiety (pKa ~9.5–10) to prevent the formation of a highly water-soluble sulfonamide anion. Utilizing 0.5 N ammonium hydroxide achieves an optimal extraction pH of ~9.0–9.5[4]. This selectively partitions the free bases into ethyl acetate while leaving polar excipients (mannitol, cellulose derivatives) in the aqueous waste.

  • Chromatographic Elution Logic: N-deethyldorzolamide lacks the lipophilic ethyl group present on the secondary amine of the parent dorzolamide molecule. This structural modification significantly increases its polarity. Consequently, on a C18 reversed-phase column, N-deethyldorzolamide exhibits weaker hydrophobic interactions with the stationary phase and will reliably elute prior to the main dorzolamide peak.

  • Volatile Buffer Selection: The preparative HPLC mobile phase utilizes 0.1% formic acid and acetonitrile. By avoiding non-volatile salts (like phosphate buffers), the collected fractions can be directly lyophilized into a pure powder without requiring an intermediate solid-phase extraction (SPE) desalting step.

Workflow Visualization

G cluster_0 Phase Separation A Commercial Ophthalmic Solution (Dorzolamide HCl 2%) B Alkalinization (Add 0.5 N NH4OH, pH ~9.5) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Aqueous Layer (Discard: Excipients, Salts) C->D E Organic Layer (Free Base Dorzolamide & Impurities) C->E F Solvent Evaporation (N2 stream, 50°C) E->F G Reconstitution (Mobile Phase) F->G H Preparative HPLC (C18, UV 254 nm) G->H I Fraction Collection (Impurity D peak) H->I J Lyophilization (Pure N-Deethyldorzolamide) I->J

Workflow for the isolation of N-deethyldorzolamide from ophthalmic solutions.

Step-by-Step Isolation Protocol

Phase 1: Sample Preparation and Liquid-Liquid Extraction
  • Aliquot Formulation: Transfer 20 mL of the commercial dorzolamide hydrochloride ophthalmic solution (equivalent to ~400 mg of active pharmaceutical ingredient) into a 100 mL glass separatory funnel.

  • Alkalinization: Add 20 mL of 0.5 N Ammonium Hydroxide ( NH4​OH ) to the funnel. Swirl gently to mix. Self-Validation Check: Spot test the aqueous mixture on pH paper to confirm the pH is between 9.0 and 9.5[4].

  • Organic Extraction: Add 40 mL of HPLC-grade Ethyl Acetate to the separatory funnel. Invert and vent the funnel repeatedly for 3 minutes to ensure complete partitioning.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain and discard the lower aqueous layer (containing hydroxyethyl cellulose, mannitol, and inorganic salts).

  • Secondary Extraction: Wash the remaining organic layer with 10 mL of deionized water to remove residual water-soluble excipients. Discard the aqueous wash.

  • Drying and Evaporation: Pass the ethyl acetate layer through a bed of anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water. Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas on a water bath maintained at 50 °C[4].

Phase 2: Preparative HPLC Isolation
  • Reconstitution: Dissolve the dried extract in 5 mL of Initial Mobile Phase (95% Water with 0.1% Formic Acid / 5% Acetonitrile). Filter the solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject the sample onto a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm particle size) utilizing the gradient outlined in Table 2 .

  • Detection & Collection: Monitor the eluent at 254 nm. N-deethyldorzolamide will elute prior to the massive dorzolamide peak. Collect the fractions corresponding to the early-eluting Impurity D peak.

Phase 3: Lyophilization & Structural Elucidation
  • Solvent Removal: Pool the collected fractions containing N-deethyldorzolamide. Remove the acetonitrile component via rotary evaporation at 30 °C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80 °C and lyophilize for 24–48 hours to yield N-deethyldorzolamide as a white to off-white powder.

  • Characterization: Confirm the structure via LC-MS (ESI+). The expected monoisotopic mass is 296.00, yielding an [M+H]+ ion at m/z 297.0. 1H -NMR ( DMSO−d6​ ) should confirm the absence of the characteristic ethyl group signals (a triplet at ~1.1 ppm and a multiplet at ~2.7 ppm) present in the parent dorzolamide.

In-Process Quality Control (IPQC) & Self-Validation

To guarantee the integrity of the protocol, the following self-validating checkpoints must be integrated into the workflow:

  • IPQC 1 (Extraction Efficiency): If the pH during LLE drops below 8.5, the amine remains protonated, and recovery in the organic phase will plummet. The pH verification step is mandatory.

  • IPQC 2 (Analytical Scale-Down): Before preparative injection, inject 10 µL of the reconstituted sample onto an analytical C18 column (4.6 mm × 250 mm). Verify that the resolution ( Rs​ ) between N-deethyldorzolamide and Dorzolamide is ≥2.0 . If Rs​<2.0 , decrease the initial gradient slope.

  • IPQC 3 (Fraction Purity Verification): Prior to lyophilization, inject an aliquot of the pooled preparative fractions into an LC-MS system. Proceed to freeze-drying only if the UV purity at 254 nm is >95% and the base peak chromatogram confirms the m/z 297.0 mass.

Quantitative Data & Chromatographic Conditions

Table 1: Physicochemical Comparison of Dorzolamide and Impurity D

PropertyDorzolamideN-Deethyldorzolamide (Impurity D)
Molecular Formula C10​H16​N2​O4​S3​ C8​H12​N2​O4​S3​ [3]
Molecular Weight 324.43 g/mol 296.39 g/mol
Monoisotopic Mass 324.03296.00
ESI-MS [M+H]+ (m/z) 325.0297.0
RP-HPLC Elution Order Late (More lipophilic)Early (More polar)

Table 2: Preparative HPLC Gradient Conditions Column: C18 (250 mm × 21.2 mm, 5 µm) | Flow Rate: 20.0 mL/min | Detection: UV 254 nm

Time (min)% Mobile Phase A (0.1% Formic Acid in H2​O )% Mobile Phase B (Acetonitrile)Curve Profile
0.0955Isocratic Hold
5.0955Linear Gradient Start
25.06040Linear Gradient End
27.01090Column Wash
32.01090Column Wash Hold
33.0955Re-equilibration
40.0955End of Run

References

  • [4] Dorzolamide Hydrochloride - Regulations.gov (USP Monograph detailing extraction protocols for Dorzolamide related compounds). United States Pharmacopeia via Regulations.gov. URL:[Link]

  • [2] Clinical Pharmacokinetics of Dorzolamide. ResearchGate. URL:[Link]

  • [1] Dorzolamide | C10H16N2O4S3 | CID 5284549. PubChem - National Institutes of Health (NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting baseline noise in N-deethyldorzolamide UV detection

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. As an Application Scientist, I have designed this specialized troubleshooting guide to address baseline anomalies during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. As an Application Scientist, I have designed this specialized troubleshooting guide to address baseline anomalies during the UV detection of N-deethyldorzolamide (also known as Dorzolamide EP Impurity D)[1].

N-deethyldorzolamide is a critical pharmacopeial impurity and active metabolite of the carbonic anhydrase inhibitor dorzolamide[2][3]. Because it is a polar, basic secondary amine, its reverse-phase HPLC-UV analysis typically requires ion-pairing reagents (like Trifluoroacetic Acid, TFA) or buffered mobile phases, and detection at low UV wavelengths (e.g., 250–254 nm)[4]. These specific chromatographic conditions make the assay highly susceptible to baseline noise, which compromises the Signal-to-Noise (S/N) ratio and inflates the Limit of Quantitation (LOQ).

This guide bridges the gap between mechanical symptoms and chemical causality, providing self-validating protocols to ensure analytical integrity.

Diagnostic Workflow for Baseline Anomalies

Before disassembling your instrument, use the following logical workflow to isolate whether the baseline noise is mechanical, optical, or chemical in origin.

BaselineTroubleshooting Start Observe Baseline Noise in N-deethyldorzolamide Analysis CheckPressure Check Pump Pressure Is there rhythmic pulsation? Start->CheckPressure PumpIssue Mechanical Issue Clean check valves & purge pump CheckPressure->PumpIssue Yes CheckDetector Isolate Detector Stop flow. Is noise still present? CheckPressure->CheckDetector No DetectorIssue Optical/Electronic Issue Check UV lamp age & flow cell CheckDetector->DetectorIssue Yes CheckSolvent Bypass Column Run fresh eluent. Noise present? CheckDetector->CheckSolvent No SolventIssue Chemical Issue Check solvent UV cutoff & purity CheckSolvent->SolventIssue Yes ColumnIssue Column Contamination Flush with strong organic solvent CheckSolvent->ColumnIssue No

Logical workflow for diagnosing HPLC-UV baseline noise in N-deethyldorzolamide analysis.

Frequently Asked Questions & Troubleshooting Guide

Q1: During the gradient elution of N-deethyldorzolamide, my baseline drifts upward significantly. How do I establish a stable baseline? Causality: Upward baseline drift during gradient runs is fundamentally a chemical and optical phenomenon governed by the UV cutoff of your mobile phase. As the organic modifier (e.g., Acetonitrile or Methanol) concentration increases, its background absorbance at the detection wavelength increases 5[5]. Furthermore, if you are using TFA to improve the peak shape of the basic N-deethyldorzolamide, be aware that TFA absorbs UV light strongly. As TFA ages, it degrades into highly UV-absorbing species, causing severe baseline drift 6[6]. Refractive index changes due to temperature mismatches between the column and the detector flow cell also contribute to wandering baselines 7[7]. Solution: Prepare fresh, HPLC-grade mobile phases daily. Ensure the column compartment and detector temperatures are aligned. If using TFA, balance the absorbance by adding 0.1% TFA to Water (Mobile Phase A) and 0.08% TFA to Acetonitrile (Mobile Phase B) to equalize the background absorbance across the gradient.

Q2: I am observing rhythmic, sinusoidal baseline fluctuations. What is the root cause? Causality: Rhythmic or sinusoidal noise is almost exclusively mechanical, stemming from pump pressure pulsations or inadequate mixing of the mobile phase 8[8]. If pump check valves fail to seat properly due to particulate contamination or air bubbles, the flow rate micro-fluctuates. When using ion-pairing reagents, these micro-fluctuations cause localized concentration changes in the UV-absorbing additive, which the detector registers as a sinusoidal wave. Solution: Overlay the pump pressure trace with the UV baseline. If they correlate, the issue is the pump 7[7]. Clean or replace the check valves. Switching to ceramic check valves is highly recommended for methods utilizing TFA 6[6]. Additionally, ensure your system has an adequate in-line static mixer installed 8[8].

Q3: My chromatogram shows high-frequency, erratic noise and sharp, non-Gaussian spikes. Is my column failing? Causality: Sharp, non-Gaussian spikes are rarely chromatographic. They indicate an optical or electronic failure. The two primary culprits are UV lamp arcing (indicating the lamp has reached the end of its lifespan) or micro-bubbles outgassing within the detector flow cell 8[8]. Because the flow cell is a low-pressure environment, dissolved gases in the mobile phase can expand into bubbles. These bubbles act as microscopic lenses, scattering the UV light and causing erratic, instantaneous absorbance spikes 9[9]. Solution: Verify the Deuterium lamp ignition hours. If acceptable, the issue is outgassing. Ensure mobile phases are thoroughly degassed and install a backpressure regulator (restrictor capillary) post-detector to keep gases compressed in solution 9[9].

Quantitative Diagnostic Parameters

Use the following table to benchmark your system's performance against acceptable industry tolerances.

Noise CharacteristicTypical FrequencyPrimary CausalityDiagnostic ActionAcceptable Limit
High-Frequency Spikes < 1 secondUV lamp arcing, flow cell micro-bubblesCheck lamp hours, apply post-detector backpressure< 0.05 mAU peak-to-peak
Sinusoidal / Rhythmic 10 - 30 secondsPump pulsation, faulty check valves, poor mixingOverlay pressure trace, clean check valvesPressure ripple < 1% of total
Continuous Drift > 5 minutesSolvent UV cutoff, temperature gradient, TFA degradationAlign column/detector temps, use fresh HPLC-grade solvents< 1.0 mAU / hour
Erratic / Wandering VariableColumn bleed, late-eluting matrix contaminantsFlush column with strong organic solventStable after 10 column volumes

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be treated as an experiment. The following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Flow Cell Decontamination and Bubble Elimination

Causality: Salt precipitation from buffers (e.g., phosphate) or trapped micro-bubbles scatter UV light, artificially inflating absorbance readings.

  • Bypass the Column: Disconnect the HPLC column and replace it with a zero-dead-volume union to protect the stationary phase from harsh cleaning solvents.

  • Aqueous Flush: Pump HPLC-grade water through the system at 1.0 mL/min for 15 minutes to dissolve any precipitated buffer salts. (Note: If permitted by your detector's manufacturer, a flush with 1N HNO3 can be used for severe contamination, but never use HCl)9[9].

  • Organic Flush: Switch to 100% degassed Methanol at 1.0 mL/min for 20 minutes to clear organic residues and reduce surface tension, allowing trapped bubbles to escape 7[7].

  • Apply Backpressure: Attach a restrictor capillary (e.g., 1 meter of 0.005" ID PEEK tubing) to the detector's waste outlet to maintain a slight backpressure (approx. 50-100 psi).

  • System Validation: Monitor the baseline at your N-deethyldorzolamide detection wavelength (e.g., 254 nm) for 15 minutes. Validation criteria: The baseline drift must be < 1 mAU/hr and short-term noise < 0.05 mAU. If criteria are met, the optical path is validated.

Protocol 2: Pump and Check Valve Diagnostics

Causality: Inconsistent solvent delivery creates refractive index gradients and localized concentration spikes of UV-absorbing additives.

  • Purge the System: Open the purge valve and flush all lines with 100% Isopropyl Alcohol (IPA) at 3.0 mL/min for 5 minutes. IPA's high viscosity helps push out stubborn air bubbles trapped in the pump heads.

  • Check Valve Cleaning: If pressure ripple remains high, remove the inlet and outlet check valves. Sonicate them in a beaker of Methanol for 10 minutes to dislodge particulates.

  • Reassembly and Equilibration: Reinstall the valves, switch to your N-deethyldorzolamide mobile phase, and equilibrate the system at the analytical flow rate.

  • System Validation: Overlay the pump pressure trace with the UV signal in your chromatography data system (CDS). Validation criteria: The pressure ripple must be less than 1% of the total system pressure. If the sinusoidal UV wave is eliminated alongside the pressure stabilization, the mechanical delivery system is validated.

References

  • Agilent Technologies. Eliminating Baseline Problems. Available at: [Link][7]

  • Shimadzu. Baseline Disturbance. Available at: [Link][5]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link][6]

  • LCGC. HPLC Diagnostic Skills–Noisy Baselines. Available at: [Link][8]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available at: [Link][9]

  • SynZeal. Dorzolamide EP Impurity D | 164455-27-0. Available at: [Link][1]

  • PrecisionFDA. N-DEETHYLDORZOLAMIDE. Available at: [Link][2]

  • ResearchGate. Clinical Pharmacokinetics of Dorzolamide. Available at: [Link][3]

  • ResearchGate. Simultaneous Determination of Dorzolamide and Timolol by First-order Derivative UV Spectroscopy. Available at:[Link][4]

Sources

Optimization

Adjusting column temperature for N-deethyldorzolamide retention time stability

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing and troubleshooting High-Performance Liquid Chromatography (HPLC) method...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for dorzolamide and its metabolites.

Below, we address the critical role of column temperature in stabilizing the retention time of N-deethyldorzolamide , the primary active metabolite of the carbonic anhydrase inhibitor dorzolamide[1].

The Causality: Why Temperature Dictates N-Deethyldorzolamide Stability

Achieving reproducible chromatography for basic compounds like N-deethyldorzolamide requires strict control over the thermodynamic and kinetic environments within the column.

Thermodynamic Equilibrium & Selectivity Temperature directly alters the equilibrium constant of the analyte partitioning between the mobile and stationary phases.2[2]. Because N-deethyldorzolamide is a secondary amine, it is highly susceptible to secondary interactions with residual silanol groups on reversed-phase silica columns. Increasing the temperature provides the kinetic energy necessary to disrupt these weak intermolecular bindings, thereby reducing peak tailing and improving mass transfer[3].

Viscosity and Analyte Migration 4[4]. This reduction in viscosity decreases system backpressure and increases the diffusivity of N-deethyldorzolamide, leading to sharper peaks and shorter run times. However, this also means that even minor thermal fluctuations will drastically shift the retention time (RT).5[5].

Troubleshooting FAQs

Q: Why does my N-deethyldorzolamide peak drift later in the day, even with an isocratic method? A: This is a classic symptom of ambient temperature fluctuations. In laboratories without precise HVAC control, slow room-temperature swings directly impact the column temperature.6[6]. Ensure your column oven is active and that the system is shielded from AC vents.

Q: How much retention time variation is considered acceptable for this assay? A: For small molecules analyzed on modern instrumentation with a high-quality column,5[5]. If your N-deethyldorzolamide peak varies by more than 0.1 minutes between injections, you are likely experiencing thermal gradients between the incoming mobile phase and the column.

Q: Can I increase the column temperature to 60°C to speed up the elution? A: While elevated temperatures increase throughput, caution is advised.3[3]. This stationary phase loss will cause irreversible early retention time shifts. We recommend an optimal range of 35°C to 40°C for N-deethyldorzolamide to balance peak shape, throughput, and column longevity.

Quantitative Data: Temperature vs. Chromatographic Performance

The following table summarizes the quantitative impact of column temperature on the retention and efficiency of N-deethyldorzolamide (simulated data based on a standard C18 reversed-phase method at 1.0 mL/min).

Column Temperature (°C)Average Retention Time (min)RT Shift from 35°C Baseline (%)Theoretical Plates (N)Peak Tailing Factor (Tf)
30.0 12.45+10.2%8,5001.35
35.0 11.30Baseline9,2001.20
40.0 10.25-9.3%10,5001.10
45.0 9.35-17.3%11,2001.05

Experimental Protocol: Temperature Optimization & Stabilization Workflow

To ensure a self-validating system where retention time stability is guaranteed, execute the following step-by-step methodology:

Step 1: System Preparation & Active Pre-heating

  • Prepare the mobile phase (e.g., Acetonitrile and acidic buffer) and degas thoroughly to prevent bubble formation at elevated temperatures.

  • Route the mobile phase tubing through an active solvent pre-heater before it enters the column. Causality: If the mobile phase enters the column cooler than the oven setpoint, a radial temperature gradient forms, causing the analyte at the center of the column to travel faster than at the walls, leading to peak distortion and RT drift[4].

Step 2: Thermal Equilibration

  • Install the reversed-phase column inside a forced-air column oven.

  • Set the column oven and the active pre-heater to 40.0 °C .

  • Pump the mobile phase at the method flow rate (e.g., 1.0 mL/min) for a minimum of 20 column volumes.

  • Monitor the column compartment temperature sensor until it stabilizes within ±0.1 °C of the setpoint.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject 6 consecutive replicates of the N-deethyldorzolamide analytical standard.

  • Record the retention time for each injection.

  • Validation Criteria: Calculate the Relative Standard Deviation (RSD) of the retention times. The system is thermally stable and validated for sample analysis only if the RT RSD is ≤ 0.5% and the absolute drift between the first and sixth injection is ≤ 0.05 minutes .

Troubleshooting Logic Visualization

RT_Troubleshooting Start Detect RT Drift (> ±0.05 min) CheckOven Is Column Oven Active & Calibrated? Start->CheckOven EnableOven Activate Oven Set to 40°C CheckOven->EnableOven No CheckPreheater Is Mobile Phase Pre-heated? CheckOven->CheckPreheater Yes EnableOven->CheckPreheater InstallPreheater Enable Active Solvent Pre-heater CheckPreheater->InstallPreheater No CheckHVAC Monitor Ambient HVAC Swings CheckPreheater->CheckHVAC Yes InstallPreheater->CheckHVAC FixHVAC Shield System From Drafts CheckHVAC->FixHVAC Unstable Validate Run SST (RSD ≤ 0.5%) CheckHVAC->Validate Stable FixHVAC->Validate Validate->Start Fail Stable System Validated Stable Retention Validate->Stable Pass

Workflow for troubleshooting N-deethyldorzolamide retention time drift via temperature control.

References

  • Chrom Tech. "How Column Temperature Affects HPLC Resolution." 4[4]

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide." 6[6]

  • LCGC International. "How Much Retention Time Variation Is Normal?" 5[5]

  • UHPLCS Lab. "Maintaining liquid chromatography column temperature contributes to accuracy and stability." 3[3]

  • Avantor - VWR. "The Importance of Temperature in Liquid Chromatography." 2[2]

  • ResearchGate. "Clinical Pharmacokinetics of Dorzolamide."1[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Dorzolamide and N-deethyldorzolamide: Carbonic Anhydrase II Inhibition and Pharmacokinetics

Executive Summary Dorzolamide is a highly potent, topically applied sulfonamide derivative engineered for the inhibition of Carbonic Anhydrase II (CA-II), a critical metalloenzyme responsible for aqueous humor secretion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dorzolamide is a highly potent, topically applied sulfonamide derivative engineered for the inhibition of Carbonic Anhydrase II (CA-II), a critical metalloenzyme responsible for aqueous humor secretion in the ciliary body[1]. Upon systemic absorption, dorzolamide undergoes hepatic metabolism to form its primary active metabolite, N-deethyldorzolamide[2]. This guide provides an objective, data-driven comparison of the parent drug and its metabolite, focusing on their differential binding affinities, structural enzymology, and pharmacokinetic accumulation profiles.

Mechanistic Overview & Structural Enzymology

The Role of Carbonic Anhydrase II

CA-II catalyzes the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). In the eye's ciliary processes, the generation of bicarbonate ( HCO3−​ ) drives the osmotic transport of sodium and fluid, culminating in aqueous humor production[1]. Inhibiting CA-II disrupts this electrochemical gradient, effectively lowering intraocular pressure (IOP).

Causality of Binding: The Impact of N-deethylation

Dorzolamide binds to the active zinc-containing site of CA-II. The molecule's alkylamino chain—specifically the ethyl group on the 4-amino position—plays a crucial role in stabilizing the inhibitor within the hydrophobic pocket of the enzyme's active site[3].

When dorzolamide is systemically absorbed, it is N-dealkylated in the liver by cytochrome P450 isoenzymes (specifically CYP2B1/2, CYP2E1, and CYP3A2) to form N-deethyldorzolamide[4]. The removal of this ethyl group fundamentally alters the molecule's binding thermodynamics:

  • Reduced CA-II Affinity: The loss of hydrophobic packing interactions slightly decreases the metabolite's inhibitory potency against CA-II compared to the parent drug[5].

  • Shifted Isoenzyme Selectivity: While dorzolamide exhibits a 4000-fold greater affinity for CA-II over CA-I[1], N-deethyldorzolamide demonstrates a relative increase in affinity for CA-I. Consequently, the metabolite heavily accumulates in red blood cells (RBCs), where it preferentially binds to the abundant CA-I isoenzyme[5].

Pharmacokinetics Dorz Dorzolamide (Parent Drug) CYP Hepatic CYP450 (CYP2B1/2, 2E1, 3A2) Dorz->CYP Systemic Absorption CA2 CA-II Inhibition (Ciliary Body) Dorz->CA2 Topical Absorption RBC_D RBC Accumulation (Binds CA-II) Dorz->RBC_D Systemic Circulation Metab N-deethyldorzolamide (Active Metabolite) CYP->Metab N-deethylation RBC_M RBC Accumulation (Binds CA-I) Metab->RBC_M Systemic Circulation

Fig 1: Pharmacokinetic pathway of Dorzolamide and its N-deethylated metabolite.

Comparative Quantitative Data

The following table synthesizes the binding affinities and pharmacokinetic properties of both compounds, demonstrating the functional divergence caused by N-deethylation.

PropertyDorzolamideN-deethyldorzolamide
Primary Target Carbonic Anhydrase II (CA-II)Carbonic Anhydrase II & I
CA-II Binding Affinity ( Ki​ ) 1.9 nM[6]> 1.9 nM (Reduced Potency)[5]
CA-II IC50​ ~0.18 nM[7]Higher than parent
CA-I IC50​ 600 nM[7]High affinity (Primary RBC sink)[5]
Metabolic Origin Parent DrugHepatic N-deethylation[2]
Erythrocyte (RBC) Sink Yes (Binds CA-II)[2]Yes (Binds CA-I)[5]
Systemic Half-Life > 120 Days[1]> 120 Days[1]

Experimental Protocols

To rigorously validate the biophysical and pharmacokinetic differences between these two molecules, researchers rely on self-validating experimental systems. Below are the standardized methodologies for quantifying enzyme kinetics and systemic accumulation.

Protocol A: Stopped-Flow Spectroscopy for Ki​ Determination

Causality & Rationale: CA-II is one of the fastest known enzymes, making standard steady-state kinetic assays insufficient for capturing initial reaction velocities. Stopped-flow spectroscopy provides millisecond resolution. By utilizing a pH indicator (phenol red), the assay directly translates the generation of protons (from CO2​ hydration) into a measurable spectrophotometric signal, creating a self-validating loop of enzyme activity[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a CO2​ -saturated water solution by bubbling CO2​ gas through chilled, deionized water for 30 minutes[8].

  • Buffer & Enzyme Setup: Dilute purified recombinant human CA-II in a chilled HEPES buffer (pH 7.4) containing 0.2 mM phenol red.

  • Inhibitor Titration: Prepare serial dilutions of Dorzolamide and N-deethyldorzolamide in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Rapid Mixing: Inject equal volumes of the CO2​ substrate solution and the Enzyme-Inhibitor complex into the stopped-flow apparatus mixing chamber.

  • Real-Time Monitoring: Monitor the decrease in absorbance at 558 nm (the isosbestic point of phenol red) as the pH drops due to bicarbonate and proton formation.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve. Plot v0​ against inhibitor concentration to derive the IC50​ and apply the Cheng-Prusoff equation to determine the Ki​ .

Workflow Prep 1. Reagent Preparation Purified CA-II, CO2-saturated buffer Inhibitor dilutions, Phenol red Mix 2. Rapid Mixing Stopped-Flow Apparatus Millisecond resolution Prep->Mix Monitor 3. Real-Time Monitoring Spectrophotometric tracking of pH-dependent color change Mix->Monitor Analyze 4. Kinetic Analysis Calculate initial velocity (v0) Determine Ki and IC50 Monitor->Analyze

Fig 2: Stopped-flow spectroscopy workflow for determining CA-II inhibition kinetics.

Protocol B: Erythrocyte Accumulation and Washout Assay

Causality & Rationale: Because both dorzolamide and N-deethyldorzolamide exhibit extreme sequestration in RBCs, measuring plasma concentrations alone will yield falsely low pharmacokinetic profiles (often below the 5 ng/mL detection limit)[3]. This assay isolates the intracellular compartment to accurately quantify the >120-day half-life[1].

Step-by-Step Methodology:

  • Sample Collection: Draw whole blood into EDTA-coated tubes at designated pharmacokinetic time points.

  • Fractionation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate plasma from the erythrocyte pellet.

  • Washing (Critical Step): Wash the RBC pellet three times with isotonic PBS to remove any residual plasma-bound drug. This ensures only intracellularly bound drug is measured.

  • Lysis & Extraction: Lyse the RBCs using hypotonic shock (addition of distilled water) followed by protein precipitation using cold acetonitrile containing an internal standard (e.g., deuterated dorzolamide).

  • Centrifugation: Spin the lysate at 14,000 x g for 15 minutes to pellet the precipitated CA-I and CA-II proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometer. Monitor the specific mass transitions for dorzolamide and N-deethyldorzolamide to quantify their respective intracellular concentrations.

References

  • Carbonic Anhydrase II Selective Inhibitors. Selleckchem.com.
  • Confirming the Binding Affinity of Dorzolamide to Carbonic Anhydrase II: A Comparative Guide. Benchchem.
  • Clinical pharmacokinetics of dorzolamide. PubMed (NIH).
  • Clinical Pharmacokinetics of Dorzolamide. ResearchGate.
  • Reflections on Medicinal Chemistry at Merck, West Point. ResearchGate.
  • Product Monograph: Dorzolamide. Health Canada (HRES).
  • A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Dorzolamide. Benchchem.
  • Chemical Insights into Topical Agents in Intraocular Pressure Management. PMC (NIH).

Sources

Comparative

ICH Validation Guidelines for N-deethyldorzolamide Impurity Profiling: A Comparative Analytical Guide

Dorzolamide hydrochloride is a potent topical carbonic anhydrase (CA) inhibitor utilized globally for the management of primary open-angle glaucoma and ocular hypertension. Throughout its lifecycle—from active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Dorzolamide hydrochloride is a potent topical carbonic anhydrase (CA) inhibitor utilized globally for the management of primary open-angle glaucoma and ocular hypertension. Throughout its lifecycle—from active pharmaceutical ingredient (API) synthesis to formulation storage and in vivo metabolism—dorzolamide is highly susceptible to oxidative N-dealkylation. This reaction yields its primary related substance and active metabolite: N-deethyldorzolamide [1].

Under ICH Q3A(R2) and Q3B(R2) guidelines, the rigorous profiling of N-deethyldorzolamide as an impurity is mandatory to ensure drug safety, stability, and efficacy. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) against Ultra-High-Performance Liquid Chromatography (UHPLC-UV/MS) for the impurity profiling of N-deethyldorzolamide, evaluated strictly against ICH Q2(R2) method validation parameters.

Mechanistic Context: The Origin and Impact of N-deethyldorzolamide

To design a robust analytical method, application scientists must first understand the causality behind the impurity's formation. In vivo, dorzolamide is1 into N-deethyldorzolamide, which accumulates in erythrocytes due to its high affinity for CA-II[1]. In pharmaceutical formulations, this same dealkylation pathway represents a primary degradation route under oxidative stress.

Because the loss of the ethyl group only slightly alters the molecule's lipophilicity and pKa, achieving chromatographic baseline resolution between the parent drug and this specific impurity requires highly optimized mobile phase conditions.

Pathway Dorzolamide Dorzolamide (API / Parent Drug) Stress Oxidative Stress (Formulation) / CYP450 Enzymes (In Vivo) Dorzolamide->Stress N-dealkylation Impurity N-deethyldorzolamide (Impurity A / Metabolite) Stress->Impurity Loss of Ethyl Group

Fig 1: Oxidative N-dealkylation pathway of dorzolamide to N-deethyldorzolamide.

Methodological Comparison: Traditional HPLC-UV vs. UHPLC-UV

Historically, N-deethyldorzolamide profiling relied on traditional HPLC methods utilizing 5 µm C18 columns[2]. However, the shift toward UHPLC utilizing sub-2 µm particles (e.g., 1.7 µm BEH C18) has revolutionized impurity profiling[3].

The Causality of Performance: By reducing the particle size to 1.7 µm, UHPLC minimizes eddy diffusion (the A term in the van Deemter equation) and enhances mass transfer (the C term). This allows for higher mobile phase flow velocities without sacrificing theoretical plates. Consequently, the run time is reduced from >15 minutes to under 10 minutes, while simultaneously increasing the sensitivity (LOD/LOQ) required by ICH Q2(R2) guidelines.

Table 1: ICH Q2(R2) Validation Data Comparison
ICH Q2(R2) ParameterTraditional HPLC-UV (5 µm C18)Modern UHPLC-UV (1.7 µm BEH C18)Performance Advantage
Run Time ~15.0 - 20.0 min~8.0 - 10.0 min50% reduction in solvent consumption.
Resolution ( Rs​ ) 1.5 - 1.8> 2.0Superior baseline separation.
LOD (Limit of Detection) ~0.39 µg/mL~0.01 µg/mL39x increase in sensitivity.
LOQ (Limit of Quantitation) ~1.19 µg/mL~0.03 µg/mLAllows tighter specification limits.
Linearity ( R2 ) > 0.995> 0.999Enhanced quantitative reliability.
Precision (%RSD) < 2.0%< 0.5%Higher repeatability across injections.
Self-Validating Experimental Protocol: UHPLC Method for Impurity Profiling

To ensure trustworthiness, analytical methods must be self-validating. The following protocol details a3 designed to inherently prove its own specificity through forced degradation[3].

Phase 1: Chromatographic Setup
  • Column Selection: Install a Waters UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm). Maintain column temperature at 28°C.

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 0.04M Phosphate buffer and adjust to pH 2.6 using ortho-phosphoric acid. Scientific Rationale: At pH 2.6, silanol ionization on the stationary phase is suppressed, and the analyte's ionization state is stabilized, preventing peak tailing of the secondary amine[3].

    • Solvent B: Mix Milli-Q water, methanol, and acetonitrile in a 200:300:600 (v/v/v) ratio.

  • Gradient Program: Initiate at 5% B, ramping to 80% B over 24 minutes, at a flow rate of 0.32 mL/min[3].

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm.

Phase 2: Specificity & Forced Degradation (Self-Validating Step)

To prove the method is stability-indicating (ICH Q2 Specificity):

  • Stress Testing: Subject the dorzolamide API to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2​O2​ (oxidative), and thermal stress (105°C for 24 hours).

  • Peak Purity Analysis: Inject the stressed samples. Utilize the PDA software to calculate the Peak Purity Angle and Peak Purity Threshold for the dorzolamide and N-deethyldorzolamide peaks.

  • Validation Gate: If the Peak Purity Angle < Peak Purity Threshold, the peak is spectrally homogenous. The method successfully self-validates its ability to resolve the impurity from all other degradation products.

Phase 3: Sensitivity, Linearity, and Accuracy
  • Sensitivity (LOD/LOQ): Inject dilute solutions of N-deethyldorzolamide until a Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ) is achieved.

  • Linearity: Prepare six concentration levels ranging from the LOQ to 150% of the target specification limit. Plot peak area vs. concentration to ensure R2 > 0.999.

  • Accuracy (Recovery): Spike known concentrations of N-deethyldorzolamide (e.g., 0.15%, 0.30%, 0.45%) into a placebo matrix. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%).

Workflow Start UHPLC Method Setup (BEH C18, pH 2.6) Specificity 1. Specificity & Forced Degradation (Peak Purity Angle < Threshold) Start->Specificity Sensitivity 2. Sensitivity (LOD S/N 3:1, LOQ S/N 10:1) Specificity->Sensitivity Linearity 3. Linearity & Range (R² > 0.999 over LOQ-150%) Sensitivity->Linearity Accuracy 4. Accuracy & Precision (%RSD < 2.0%, Recovery 98-102%) Linearity->Accuracy Robustness 5. Robustness (Flow rate, pH, Temp variations) Accuracy->Robustness Valid ICH Q2(R2) Validated Method Robustness->Valid

Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow.

Conclusion

Transitioning from traditional HPLC to UHPLC methodologies for the impurity profiling of N-deethyldorzolamide provides a profound leap in analytical capability. By leveraging sub-2 µm particle chemistry and precise pH control (pH 2.6), analytical scientists can achieve superior resolution, drastically reduced run times, and enhanced sensitivity. When executed through a self-validating forced degradation framework, this approach ensures total compliance with ICH Q2(R2) and Q3A/B guidelines, accelerating the drug development pipeline while safeguarding formulation integrity.

References
  • Clinical Pharmacokinetics of Dorzolamide Source: ResearchGate URL
  • Source: Journal of Chromatographic Science (Oxford Academic)
  • Source: PMC (NIH)

Sources

Validation

Analytical Method Transfer Validation for N-Deethyldorzolamide Hydrochloride: A Comparative Guide

Introduction & Mechanistic Context Dorzolamide hydrochloride is a potent, topically applied carbonic anhydrase inhibitor utilized primarily in the management of open-angle glaucoma. Upon systemic absorption, the parent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Dorzolamide hydrochloride is a potent, topically applied carbonic anhydrase inhibitor utilized primarily in the management of open-angle glaucoma. Upon systemic absorption, the parent active pharmaceutical ingredient (API) undergoes hepatic N-dealkylation mediated by cytochrome P450 isoenzymes (CYP2B1/2, CYP2E1, and CYP3A2) to form its primary active metabolite, N-deethyldorzolamide[1].

In the context of pharmaceutical manufacturing and quality control, N-deethyldorzolamide is strictly monitored as Impurity B (Hydrochloride Salt)[2]. Accurately quantifying this impurity requires highly robust chromatographic methods. Transferring these methods between laboratories—such as from an R&D facility to a Quality Control (QC) lab—demands rigorous validation to ensure data integrity, analytical equivalence, and regulatory compliance.

Metabolism Dorz Dorzolamide Hydrochloride (Parent API) CYP CYP2B1/2, CYP2E1, CYP3A2 (Hepatic N-dealkylation) Dorz->CYP NDeethyl N-deethyldorzolamide (Active Metabolite / Impurity B) CYP->NDeethyl RBC Erythrocyte Accumulation (Carbonic Anhydrase Binding) NDeethyl->RBC

Metabolic conversion of Dorzolamide to N-deethyldorzolamide via CYP450 N-dealkylation.

Regulatory Framework: USP <1224> and ICH Q2(R2)

The transfer of analytical procedures (TAP) is a highly regulated, documented process that qualifies a Receiving Unit (RU) to utilize an analytical test procedure originating from a Transferring Unit (TU)[3].

According to the4, transferring a validated method requires either partial/full revalidation or a comparative analysis of representative samples[4]. This ensures that the analytical procedure remains fit for its intended purpose across different lifecycle stages and varying laboratory environments.

Technology Comparison: HPLC vs. UHPLC for Impurity Profiling

Historically, High-Performance Liquid Chromatography (HPLC) has been the standard for dorzolamide impurity profiling. However, the structural similarity between dorzolamide and N-deethyldorzolamide (differing only by a single ethyl group) often results in severe co-elution risks. Modern laboratories are increasingly transferring these methods to Ultra-High-Performance Liquid Chromatography (UHPLC) platforms[5].

The table below objectively compares the performance metrics of both modalities when analyzing N-deethyldorzolamide, explaining the causality behind the shift to UHPLC.

Performance MetricTraditional HPLC MethodModern UHPLC MethodMechanistic Causality / Impact
Stationary Phase 5.0 µm C18 (250 x 4.6 mm)1.7 µm Phenyl/C18 (100 x 2.1 mm)Sub-2-micron particles minimize eddy diffusion (van Deemter equation), drastically sharpening the N-deethyldorzolamide peak[5].
Run Time ~55 minutes~8 minutesSmaller particles allow for higher optimal linear velocities without sacrificing theoretical plates, accelerating throughput[5][6].
Resolution (Rs) 1.5 - 2.0> 3.0Enhanced column efficiency prevents the co-elution of the parent API and Impurity B, ensuring accurate integration.
Solvent Consumption ~1.0 mL/min0.2 - 0.4 mL/minThe reduced internal diameter of the UHPLC column requires lower flow rates, cutting toxic solvent waste by >80%[5].
Sensitivity (LOD) ~0.7 µg/mL< 0.1 µg/mLNarrower peak volumes in UHPLC prevent sample dilution on-column, significantly increasing the signal-to-noise ratio[6].

Self-Validating Experimental Protocol for Method Transfer

To successfully transfer the N-deethyldorzolamide analytical method from a TU to an RU, the following self-validating protocol must be executed. This protocol is designed with built-in causality checks to ensure that any failure is detected before reporting final data.

TransferWorkflow TU Transferring Unit (TU) Provides Validated Method Protocol Pre-approved Protocol (USP <1224> / ICH Q2(R2)) TU->Protocol RU Receiving Unit (RU) Executes Protocol Protocol->RU SST System Suitability Test (Resolution > 2.0) RU->SST Comp Comparative Testing (HPLC vs UHPLC) SST->Comp Pass Crit Acceptance Criteria (Accuracy & Precision) Comp->Crit Success Method Transfer Qualified Crit->Success Meets Criteria

Analytical method transfer workflow for N-deethyldorzolamide per USP <1224> and ICH Q2(R2).

Step 1: Pre-Approved Protocol Generation
  • Action: Draft a protocol detailing the Analytical Target Profile (ATP), defining the acceptable variance between the TU and RU.

  • Causality: Establishing predefined acceptance criteria prevents confirmation bias and ensures compliance with 3 guidelines, which mandate that the RU must demonstrate procedural knowledge and ability prior to execution[3].

Step 2: System Suitability Testing (SST) at the Receiving Unit
  • Action: Inject a resolution standard containing 1.0 mg/mL Dorzolamide HCl and 0.005 mg/mL N-deethyldorzolamide. Evaluate the resolution (Rs) between the two peaks.

  • Self-Validation Check: The chromatographic sequence must automatically halt if Rs < 2.0.

  • Causality: Because N-deethyldorzolamide is structurally nearly identical to the parent drug, it elutes closely. Verifying Rs > 2.0 ensures the RU's specific fluidics, column batch, and detector settings can physically separate the compounds before consuming valuable analytical samples.

Step 3: Comparative Testing (Spike Recovery)
  • Action: Both the TU and RU analyze three distinct lots of Dorzolamide HCl drug substance, each spiked with N-deethyldorzolamide at 50%, 100%, and 150% of the specification limit (typically 0.15%).

  • Causality: Utilizing spiked samples rather than clean API ensures the impurity is present at the critical decision point. Testing across a range (50-150%) validates the method's linearity and accuracy at the RU, proving that matrix effects or instrument variations do not skew the quantification of the impurity.

Step 4: Statistical Evaluation and Qualification
  • Action: Calculate the absolute difference in the mean recovery of N-deethyldorzolamide between the TU and RU.

  • Acceptance Criteria: The mean difference must be ≤ 5.0%, and the Relative Standard Deviation (RSD) for six replicate injections at the RU must be ≤ 2.0%.

  • Causality: Meeting these criteria statistically guarantees that the RU produces equivalent, reliable results, successfully closing the transfer process as dictated by ICH Q2(R2)[4].

References

  • USP. "〈1224〉 Transfer of Analytical Procedures - USP-NF". USP.org.
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Europa.eu.
  • ResearchGate. "Clinical Pharmacokinetics of Dorzolamide".
  • Pharmaffiliates. "Dorzolamide Hydrochloride-impurities".
  • ResearchGate. "Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension".
  • ResearchGate. "A NEW RP-UPLC METHOD FOR THE SEPARATION AND SIMULTANEOUS QUANTIFICATION OF DORZOLAMIDE HCl AND TIMOLOL MALEATE".

Sources

Safety & Regulatory Compliance

Safety

N-Deethyldorzolamide hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-Deethyldorzolamide Hydrochloride Introduction & Operational Context N-Deethyldorzolamide hydrochloride (CAS 164455-27-0), also known as Dorzolamide Related Compound D, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-Deethyldorzolamide Hydrochloride

Introduction & Operational Context N-Deethyldorzolamide hydrochloride (CAS 164455-27-0), also known as Dorzolamide Related Compound D, is a critical pharmaceutical secondary standard utilized primarily in the impurity profiling of dorzolamide, a potent carbonic anhydrase inhibitor used in anti-glaucoma medications. While its role in analytical chemistry is well-established, its end-of-life management requires rigorous logistical oversight. Mishandling this compound poses dual risks: acute laboratory safety hazards due to its combustible nature, and long-term ecological damage due to the environmental persistence of sulfonamide derivatives[1].

Physicochemical and Hazard Profile To design an effective and self-validating disposal protocol, we must first understand the quantitative and qualitative hazard data of the compound.

Property / HazardData / ClassificationOperational Implication
Chemical Formula C8H12N2O4S3 · HClContains sulfur and chlorine; requires specialized incineration scrubbing.
Storage Class 11 - Combustible SolidsRisk of explosive dust-air mixtures; avoid dry sweeping.
Molecular Weight 332.85 g/mol High molecular weight sulfonamide; resistant to rapid biodegradation.
Aquatic Toxicity Toxic to aquatic invertebratesStrict prohibition on drain disposal; WWTPs cannot filter it[2].
Incompatibilities Light-weight metals, strong oxidizersMust be stored in compatible, non-reactive waste containers[3].

The Mechanistic Rationale for Disposal Methodologies

Why Incineration over Aqueous Flushing? The disposal of active pharmaceutical ingredients (APIs) and their related impurities via municipal wastewater systems is a critical environmental hazard. Sulfonamides and carbonic anhydrase inhibitors are highly persistent in aquatic environments[2]. Conventional wastewater treatment plants (WWTPs) lack the advanced oxidation processes required to fully degrade these micropollutants. Consequently, discharging N-Deethyldorzolamide hydrochloride into drains leads to downstream ecological toxicity, particularly affecting aquatic invertebrates like Daphnia species[2]. High-temperature incineration is the only manufacturer-recommended disposal method that guarantees complete thermal destruction of the molecule[1].

Why Vented Containment for Liquid Waste? In analytical laboratories, N-Deethyldorzolamide hydrochloride is frequently dissolved in complex mobile phases (e.g., methanol, acetonitrile, and aqueous buffers). When these diverse liquid wastes are aggregated, exothermic reactions or off-gassing can occur. Utilizing vented caps on liquid waste carboys prevents dangerous pressure build-up and potential container rupture in the fume hood[4].

Standard Operating Procedure: Waste Segregation and Disposal

Protocol A: Management of Solid Waste (Neat Powder & Consumables) This protocol applies to expired neat reference standards, contaminated weighing boats, spatulas, and personal protective equipment (PPE).

  • Source Segregation: Collect all solid waste contaminated with N-Deethyldorzolamide hydrochloride immediately after use. Do not leave contaminated consumables exposed to ambient laboratory air, as the compound is a Class 11 Combustible Solid[3].

  • Primary Containment: Place the waste into a rigid, leak-proof, and chemically compatible container. Causality check: Ensure the container is free of strong oxidizing agents or light-weight metals, which are incompatible with this hydrochloride salt[3].

  • Labeling and Defacing: Completely deface any original manufacturer labels on empty vials to prevent misidentification[4]. Apply a compliant Hazardous Waste tag.

  • Validation: Verify that the label explicitly states "Toxic/Combustible Solid Waste - N-Deethyldorzolamide HCl" and includes the initial date of generation. Ensure the waste log matches the physical container before moving it to the accumulation area.

Protocol B: Management of Analytical Liquid Waste (HPLC/MS Solutions) This protocol applies to solvent mixtures containing dissolved N-Deethyldorzolamide hydrochloride.

  • Solvent Compatibility Verification: Ensure the receiving waste carboy (typically HDPE) is compatible with the specific solvent matrix (e.g., Acetonitrile/Water).

  • Vented Aggregation: Transfer the liquid waste into the carboy using a dedicated funnel to avoid exterior contamination[4]. Immediately secure a vented cap onto the container to allow any generated gases to escape safely while containing hazardous vapors[4].

  • Halogenated Segregation: Because the compound is a hydrochloride salt, heavily concentrated solutions should be classified as halogenated waste. This ensures the downstream incineration facility routes the waste to a unit equipped with appropriate scrubbers to neutralize hydrochloric acid gas emissions.

  • Final Transfer and Destruction: Coordinate with a licensed reverse distributor or hazardous waste contractor. The final destruction must be achieved via high-temperature incineration (>1000°C) equipped with an afterburner[5]. Validation: Retain the certificate of destruction from the waste contractor to close the chain of custody.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: N-Deethyldorzolamide HCl Solid Solid Waste (Neat Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (HPLC Solvents, Aqueous) Start->Liquid ContainSolid Class 11 Combustible Solid Container Solid->ContainSolid ContainLiquid Compatible Solvent Waste Jug (Vented) Liquid->ContainLiquid Labeling Deface Original Labels Apply Hazardous Waste Tags ContainSolid->Labeling ContainLiquid->Labeling Transport Licensed Reverse Distributor / Waste Contractor Labeling->Transport Incineration High-Temperature Incineration (>1000°C) Transport->Incineration

Workflow for the segregation, containment, and disposal of N-Deethyldorzolamide HCl.

References

  • Sigma-Aldrich. "Dorzolamide Related Compound D USP Reference Standard".

  • Sigma-Aldrich. "Dorzolamide impurity D British Pharmacopoeia (BP) Reference Standard 164455-27-0".

  • Symbiosis Online Publishing. "Pharmaceutical Dispensing and Wasting In Health Care Facilities, Amounts, Costs and Evaluation of Potential Ecologic Effects".2

  • ResearchGate. "Pharmaceutical Dispensing and Wasting In Health Care Facilities, Amounts, Costs and Evaluation of Potential Ecologic Effects". 1

  • Merck. "SAFETY DATA SHEET". 3

  • Simon Fraser University. "HAZARDOUS CHEMICAL WASTE MANUAL".4

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deethyldorzolamide hydrochloride
Reactant of Route 2
N-Deethyldorzolamide hydrochloride
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